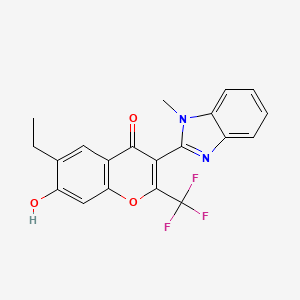
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H15F3N2O3 and its molecular weight is 388.346. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure
The study of crystal structures and molecular interactions is a fundamental aspect of understanding the properties of chemical compounds. For example, the work by Liu et al. (2012) on "Dabigatran etexilate tetrahydrate" showcases the detailed analysis of crystal structures, providing insights into the interactions and angles between different molecular planes, which is crucial for designing and synthesizing new compounds with desired properties (Liu et al., 2012).
Fluorescence and Metal Interaction
Gülcan et al. (2022) explored the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, emphasizing the potential of such compounds in developing fluorescence probes. This research highlights the utility of chromen derivatives in analytical, environmental, and medicinal chemistry for detecting metal ions through fluorescence enhancement (Gülcan et al., 2022).
Antineoplastic and Antifilarial Activity
The development of antineoplastic and antifilarial agents is critical in the fight against cancer and parasitic diseases. Ram et al. (1992) synthesized a series of compounds demonstrating significant growth inhibition in L1210 cells and in vivo antifilarial activity, showcasing the potential of benzimidazole derivatives as a new class of antineoplastic and antifilarial agents (Ram et al., 1992).
Pharmacological Screening
The pharmacological properties of substituted tetrahydrobenzo[c]chromen-6-ones, as investigated by Garazd et al. (2002), include low toxicity and stimulant effects on the central and peripheral nervous systems. This research underlines the importance of pharmacological screenings in identifying new therapeutic agents with neuroleptic and tranquilizing activities (Garazd et al., 2002).
Antimicrobial and Antifungal Activity
Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, evaluated for their in vitro antifungal and antibacterial activity. This work demonstrates the role of chemical compounds in addressing microbial resistance, with specific derivatives showing potent activity against pathogens (Tiwari et al., 2018).
properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c1-3-10-8-11-15(9-14(10)26)28-18(20(21,22)23)16(17(11)27)19-24-12-6-4-5-7-13(12)25(19)2/h4-9,26H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJLEKUBMUVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


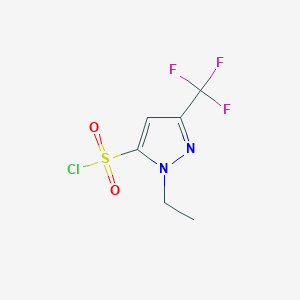
![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2843448.png)
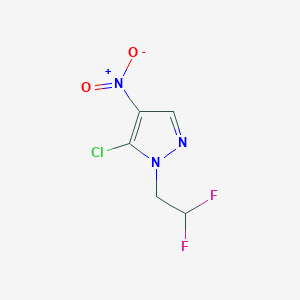
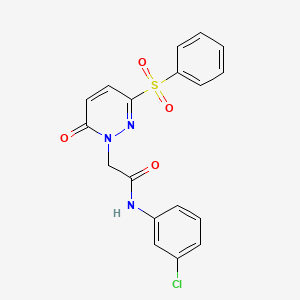
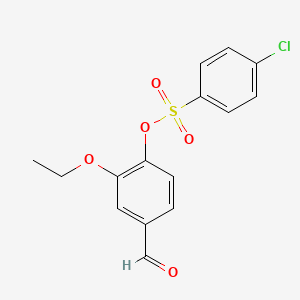
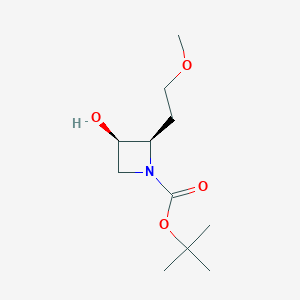

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)
![5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid](/img/structure/B2843460.png)
![4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid](/img/structure/B2843461.png)
![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2843466.png)
